molecular formula C11H15Cl2O3PS2 B1668888 Chlorthiophos CAS No. 21923-23-9

Chlorthiophos

Cat. No. B1668888
CAS RN: 21923-23-9
M. Wt: 361.2 g/mol
InChI Key: JAZJVWLGNLCNDD-UHFFFAOYSA-N
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Description

Chlorthiophos is an organophosphorus pesticide. It is a mixture of isomers . The isomers include O,O-diethyl-O-(2,5-dichloro-4-methylthio)phenyl phosphorothioate (ca. 73%), O,O-diethyl-O-(4,5-dichloro-2-methylthio)phenyl phosphorothioate (ca. 13%), and O,O-diethyl-O-(2,4-dichloro-5-methylthio)phenyl phosphorothioate (ca. 14%) .


Molecular Structure Analysis

This compound is a mixture of isomers with the molecular formula C11H15Cl2O3PS2 . The isomers include O,O-diethyl-O-(2,5-dichloro-4-methylthio)phenyl phosphorothioate, O,O-diethyl-O-(4,5-dichloro-2-methylthio)phenyl phosphorothioate, and O,O-diethyl-O-(2,4-dichloro-5-methylthio)phenyl phosphorothioate .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 391.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 86.5±0.4 cm3, a polar surface area of 95 Å2, and a molar volume of 260.6±5.0 cm3 .

Scientific Research Applications

Biomonitoring and Environmental Health

Organophosphorus pesticides like chlorpyrifos and malathion have been extensively studied for their environmental health impacts. Biomonitoring data have been used to assess exposure, susceptibility, and effects, with measurements taken from blood and urinary metabolites. These studies highlight the challenges in interpreting data due to the sporadic nature of exposure and the difficulty in evaluating the temporal relationship between exposure and effects (Barr & Angerer, 2006).

Dietary Intake and Children's Exposure

Research has demonstrated that dietary intake of organophosphorus pesticides represents a major source of exposure in young children. Studies have shown that switching to organic diets can significantly reduce the median urinary metabolite concentrations of pesticides like malathion and chlorpyrifos, suggesting dietary intake as the primary exposure pathway (Lu et al., 2008).

Genotoxicity and Mutagenicity

Chlorthiophos's potential genotoxic and mutagenic effects have been evaluated using assays such as micronucleus, chromosome aberration, sister chromatid exchange, and Ames tests. Results indicate that this compound can have mutagenic activity, affecting human peripheral lymphocytes and suggesting a need for caution in its use and handling (Akyıl & Konuk, 2015).

Biodegradation and Environmental Remediation

Studies on the biodegradation of organophosphorus pesticides have identified bacterial strains capable of degrading these compounds efficiently. For instance, Stenotrophomonas sp. G1 has shown the ability to degrade various organophosphates, presenting a promising solution for remediating environments contaminated with these pesticides (Deng et al., 2015).

Correlation with Agricultural Use

Research correlating agricultural use of organophosphates with outdoor air concentrations has raised concerns, especially for children in agricultural communities. The findings suggest that agricultural applications of these pesticides may contribute significantly to environmental pollution and exposure concerns (Harnly et al., 2005).

Safety and Hazards

Chlorthiophos is extremely poisonous and is classified as an extremely hazardous substance in the United States . It is fatal if swallowed, fatal in contact with skin, causes eye irritation, and is toxic if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Chlorthiophos is an organophosphorus pesticide . It primarily targets the nervous system of pests, acting as a cholinesterase inhibitor . Cholinesterase is an enzyme that is essential for the proper functioning of the nervous systems of humans and many other animals. By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system, leading to the death of the pest .

Mode of Action

This compound interacts with its targets by binding to the active site of the cholinesterase enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, resulting in an accumulation of acetylcholine in the nerve synapses. The excess acetylcholine continuously stimulates the neurons, causing a range of symptoms leading to the death of the pest .

Biochemical Pathways

The accumulation of acetylcholine due to the inhibition of cholinesterase can disrupt several downstream effects, including muscle contraction, heart rate, and other functions controlled by the nervous system .

Pharmacokinetics

Once absorbed, it may be distributed throughout the body, metabolized in the liver, and excreted through urine or feces .

Result of Action

The primary result of this compound action is the disruption of the normal functioning of the nervous system, leading to the death of the pest . Symptoms may include uncontrolled muscle movements, paralysis, and ultimately death due to respiratory failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. As a non-volatile and non-mobile compound , its effectiveness may be affected by factors such as temperature, humidity, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

Chlorthiophos plays a significant role in biochemical reactions by inhibiting the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which can be fatal to pests . This compound interacts with various enzymes and proteins, including acetylcholinesterase, by forming a covalent bond with the serine residue in the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting normal cell signaling pathways, leading to altered gene expression and cellular metabolism. The accumulation of acetylcholine due to acetylcholinesterase inhibition results in continuous stimulation of nerve cells, which can cause muscle twitching, paralysis, and eventually death in pests . In non-target organisms, such as humans, exposure to this compound can lead to symptoms like nausea, dizziness, and respiratory distress .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of acetylcholinesterase. This compound binds to the active site of the enzyme, forming a stable phosphorylated complex that prevents the breakdown of acetylcholine. This results in the accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and overstimulation of muscles . The inhibition of acetylcholinesterase by this compound is irreversible, making it highly effective as a pesticide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent inhibition of acetylcholinesterase, leading to prolonged toxic effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms such as nausea and dizziness, while at high doses, it can lead to severe toxicity, including respiratory distress and death . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur. High doses of this compound can also cause adverse effects such as neurotoxicity and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with acetylcholinesterase. The inhibition of this enzyme disrupts the normal breakdown of acetylcholine, leading to altered metabolic flux and changes in metabolite levels . This compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into less toxic metabolites that are eventually excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can bind to transport proteins and be carried to different parts of the cell, including the cytoplasm and organelles . This compound can accumulate in fatty tissues due to its lipophilic nature, leading to prolonged exposure and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and at the synaptic junctions of nerve cells, where it exerts its inhibitory effects on acetylcholinesterase . This compound can also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may affect other cellular processes . The targeting of this compound to specific cellular compartments is influenced by its chemical properties and interactions with cellular proteins .

properties

IUPAC Name

(2,5-dichloro-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-9(13)11(19-3)7-8(10)12/h6-7H,4-5H2,1-3H3
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InChI Key

JAZJVWLGNLCNDD-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)SC)Cl
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Molecular Formula

C11H15Cl2O3PS2
Record name CHLORTHIOPHOS
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DSSTOX Substance ID

DTXSID9041786
Record name Chlorthiophos I
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Molecular Weight

361.2 g/mol
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Physical Description

Chlorthiophos is a yellow-brown liquid which tends to crystallize at less than 77F. Used as an insecticide and acaricide. (EPA, 1998), Brown liquid; [HSDB] Yellow-brown liquid; Tendency to crystallize below 25 deg C; [CAMEO]
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Boiling Point

307 to 316 °F at 0.013 mmHg (EPA, 1998), 150 °C at 0.001 mm Hg
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Solubility

Practically insol in water, sol in most organic solvents
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Density

1.345 at 68 °F (EPA, 1998) - Denser than water; will sink
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Vapor Pressure

0.0004 mmHg at 77 °F (EPA, 1998), 0.0000024 [mmHg]
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Mechanism of Action

The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for CHLORTHIOPHOS (7 total), please visit the HSDB record page.
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Color/Form

Brown liquid with crystals at low temp

CAS RN

21923-23-9, 60238-56-4
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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